Cas no 32728-78-2 (Heliosupine)
Heliosupine Chemical and Physical Properties
Names and Identifiers
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- D-erythro-Pentitol,1,5-dideoxy-4-C-methyl-3-C-[[[(1S,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methoxy]carbonyl]-
- [(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- Heliosupine
- 7-Angelyl-9-echimidinylheliotridine
- Cynoglossofin
- Cynoglossofine
- Cynoglossophine
- Heliosupin
- D-ERYTHRO-PENTITOL, 1,5-DIDEOXY-4-C-METHYL-3-C-((((1S,7AR)-2,3,5,7A-TETRAHYDRO-1-(((2Z)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)-1H-PYRROLIZIN-7-YL)METHOXY)CARBONYL)-
- HY-124140
- GLXC-17471
- NSC-136054
- XW15Z680DP
- CS-0084459
- 32728-78-2
- DTXSID501020054
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-hydroxyethyl)-3-methyl-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester (VAN)
- (1S,7aR)-7-[({(2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoyl}oxy)methyl]-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]pyrrol-1-yl (2Z)-2-methylbut-2-enoate
- 1ST163491
- Q27106842
- UNII-XW15Z680DP
- NS00094179
- CYNOGLOSSOPHIN
- HELIOSUPINE [MI]
- DTXCID701477902
- CHEBI:5641
- NSC 136054
- (1S,7aR)-7-((((2S)-2,3-dihydroxy-2-((1S)-1-hydroxyethyl)-3-methylbutanoyl)oxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolo(1,2-a)pyrrol-1-yl (2Z)-2-methylbut-2-enoate
- DA-64094
-
- Inchi: 1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+/m0/s1
- InChI Key: HRSGCYGUWHGOPY-UKLMUADPSA-N
- SMILES: O(C(/C(=C\C)/C)=O)[C@H]1CCN2CC=C(COC([C@]([C@H](C)O)(C(C)(C)O)O)=O)[C@@H]21
Computed Properties
- Exact Mass: 397.21000
- Monoisotopic Mass: 397.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117A^2
- XLogP3: -0.1
Experimental Properties
- Color/Form: Powder
- Density: 1.26
- Boiling Point: 535.7°Cat760mmHg
- Flash Point: 277.8°C
- Refractive Index: 1.565
- PSA: 116.53000
- LogP: 0.24260
- Specific Rotation: D20 -4.3° (c = 5.1 in ethanol)
Heliosupine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| PhytoLab | 86678-50mg |
Heliosupine sulfate |
32728-78-2 | ≥ 90.0 % | 50mg |
€2610 | 2023-10-25 | |
| PhytoLab | 86678-250mg |
Heliosupine sulfate |
32728-78-2 | ≥ 90.0 % | 250mg |
€12325 | 2023-10-25 | |
| PhytoLab | 86678-500mg |
Heliosupine sulfate |
32728-78-2 | ≥ 90.0 % | 500mg |
€23200 | 2023-10-25 | |
| PhytoLab | 86678-1000mg |
Heliosupine sulfate |
32728-78-2 | ≥ 90.0 % | 1000mg |
€43500 | 2023-10-25 |
Heliosupine Related Literature
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1. Pyrrolizidine alkaloids. Biosynthesis of the angelate component of heliosupineD. H. G. Crout J. Chem. Soc. C 1967 1233
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2. Pyrrolizidine alkaloids. The biosynthesis of echimidinic acidD. H. G. Crout J. Chem. Soc. C 1966 1968
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D. H. G. Crout J. Chem. Soc. C 1969 1379
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4. Index of subjects, 1967
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5. Pyrrolizidine alkaloids. Biosynthesis of trichodesmic acidJ. Alastair Devlin,David J. Robins J. Chem. Soc. Perkin Trans. 1 1984 1329
Additional information on Heliosupine
Heliosupine and Its Significance in Modern Pharmaceutical Research: A Comprehensive Overview
Heliosupine, a compound with the CAS number 32728-78-2, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This compound, belonging to the class of naturally derived alkaloids, has been the subject of extensive studies aimed at elucidating its mechanism of action and exploring its utility in the development of novel drugs. The growing interest in Heliosupine is not only driven by its structural complexity but also by its demonstrated efficacy in various preclinical models.
The chemical structure of Heliosupine is characterized by a complex framework that includes multiple functional groups, which contribute to its diverse biological activities. Research has shown that Heliosupine exhibits potent pharmacological effects, particularly in the context of anti-inflammatory and analgesic properties. These findings have prompted further investigation into its potential as a lead compound for the development of new therapeutic agents.
In recent years, the study of Heliosupine has been enhanced by advancements in spectroscopic techniques and computational chemistry. These tools have enabled researchers to gain deeper insights into the compound's molecular interactions and to predict its behavior in different biological systems. For instance, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in determining the high-resolution structure of Heliosupine, while molecular dynamics simulations have provided valuable information about its dynamic behavior.
One of the most compelling aspects of Heliosupine is its potential role in addressing chronic inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis, cardiovascular diseases, and certain types of cancer. Preclinical studies have demonstrated that Heliosupine can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that Heliosupine may serve as a valuable component in the development of anti-inflammatory drugs that target these pathways.
Moreover, Heliosupine has shown promise in pain management research. Pain perception involves complex neural mechanisms, andHeliosupine's ability to interact with various neurotransmitter systems has made it an attractive candidate for developing novel analgesics. Studies have indicated that Heliosupine can attenuate pain signals by modulating receptors such as the mu-opioid receptor (MOR) and the transient receptor potential (TRP) channels. This dual action makes Heliosupine a compelling candidate for the development of next-generation pain relief medications.
The pharmacokinetic profile of Heliosupine is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been employed to study the metabolic pathways of Heliosupine in vivo. These studies have revealed that Heliosupine undergoes biotransformation primarily through phase II metabolism, involving glucuronidation and sulfation.
Recent breakthroughs in synthetic chemistry have also contributed to the growing interest in Heliosupine. The development of efficient synthetic routes has allowed researchers to produce larger quantities of the compound for both preclinical and clinical studies. Additionally, modifications to the molecular structure of Heliosupine have led to the discovery of several derivatives with enhanced pharmacological properties. These derivatives are being evaluated for their potential as lead compounds in drug discovery programs targeting various diseases.
The regulatory landscape for pharmaceutical compounds like Heliosupine is another critical consideration. Ensuring compliance with Good Manufacturing Practices (GMP) and navigating the stringent requirements set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) are essential steps in bringing new drugs to market. Researchers are working closely with regulatory experts to streamline these processes and ensure that Heliosupine-based therapies can be developed efficiently while maintaining high standards of safety and efficacy.
In conclusion,Heliosupine represents a promising compound with significant therapeutic potential across multiple disease areas. Its unique chemical properties, coupled with advancements in research methodologies, have positioned it as a key player in modern pharmaceutical development. As further studies continue to uncover new insights into its mechanism of action and pharmacological effects,Heliosupine is poised to make a substantial impact on healthcare solutions for chronic inflammatory conditions and pain management.
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